molecular formula C7H9NO2S B3359562 5-Isopropylthiazole-4-carboxylic acid CAS No. 864437-41-2

5-Isopropylthiazole-4-carboxylic acid

Cat. No.: B3359562
CAS No.: 864437-41-2
M. Wt: 171.22 g/mol
InChI Key: GWPNKBDXQBLJKJ-UHFFFAOYSA-N
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Description

5-Isopropylthiazole-4-carboxylic acid (CAS: 864437-41-2) is a thiazole-based heterocyclic compound characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. Its molecular formula is C₇H₉NO₂S, with a molecular weight of 171.21 g/mol and a purity of 98% . The compound features a carboxylic acid group at position 4 and an isopropyl substituent at position 5 of the thiazole ring. Thiazoles are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-rich structure and bioactivity.

Properties

IUPAC Name

5-propan-2-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPNKBDXQBLJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262460
Record name 5-(1-Methylethyl)-4-thiazolecarboxylic acid
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Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864437-41-2
Record name 5-(1-Methylethyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
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Record name 5-(1-Methylethyl)-4-thiazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Isopropylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound’s effects are mediated through the inhibition or activation of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
5-Isopropylthiazole-4-carboxylic acid 864437-41-2 C₇H₉NO₂S 171.21 Isopropyl (C5), carboxylic acid (C4) Thiazole (S, N)
5-Propylisoxazole-4-carboxylic acid Not provided C₇H₉NO₃ 155.15 Propyl (C5), carboxylic acid (C4) Isoxazole (O, N)
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid 1437458-00-8 C₁₀H₁₅N₂O₃ 211.24 Isopropoxy (C5), isopropyl (N1) Pyrazole (N, N)
5-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid 26262-07-7 C₇H₁₁N₃O₂ 185.18 Amino (C5), isopropyl (N1) Pyrazole (N, N)
5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid 109025-26-5 C₁₀H₁₂N₃O₂S 253.29 Pyrazole-isopropyl (C5), thiazole Hybrid (Thiazole + Pyrazole)

Key Observations :

  • Ring Systems: The thiazole (S, N) and isoxazole (O, N) rings differ in heteroatom composition, influencing electronic properties. Isoxazoles are less electron-rich than thiazoles, affecting reactivity in substitution reactions .
  • Molecular Weight and Polarity : The hybrid compound 5-(1-isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid has the highest molecular weight (253.29 g/mol), which may impact pharmacokinetic properties like membrane permeability .

Commercial Availability and Challenges

  • Custom Synthesis : Many analogs, such as the pyrazole derivatives (CAS 1437458-00-8, 26262-07-7), require custom synthesis, highlighting challenges in scalability or stability .

Biological Activity

5-Isopropylthiazole-4-carboxylic acid, a member of the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the mechanisms of action, biological effects, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈N₂O₂S
  • Molecular Weight : 172.21 g/mol
  • Functional Groups : Amino group (-NH₂), carboxylic acid (-COOH), and thiazole ring.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical to microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : The compound affects cytokine production, potentially regulating inflammatory responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a promising lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC₅₀ (µM)Mechanism
MCF-715Apoptosis
A54920Cell cycle arrest

The ability to target specific pathways involved in cancer cell survival indicates its potential utility in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Animal model studies have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that the compound exhibited moderate to excellent antimicrobial activity against tested microorganisms, making it an interesting candidate for further evaluation .
  • Cancer Cell Line Studies : Research focusing on the anticancer potential highlighted that treatment with this compound led to significant reductions in cell viability in MCF-7 and A549 cell lines, with observed apoptotic characteristics upon histological examination .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound significantly lowered levels of pro-inflammatory cytokines in models of induced inflammation, indicating its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropylthiazole-4-carboxylic acid
Reactant of Route 2
5-Isopropylthiazole-4-carboxylic acid

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